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Sodium mannose phosphate

Cat. No.: B12060155
M. Wt: 283.13 g/mol
InChI Key: TZQUTLWZPHPOSF-UHFFFAOYSA-N
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Description

Historical Context of Mannose Phosphate (B84403) Pathway Discovery

The discovery of the mannose phosphate pathway is intrinsically linked to the quest to understand how cells correctly deliver newly synthesized enzymes to lysosomes, the cell's recycling centers. In the late 1970s and early 1980s, researchers identified that enzymes destined for the lysosome were tagged with a specific chemical marker that guided their transport. numberanalytics.com This marker was subsequently identified as mannose 6-phosphate (M6P). numberanalytics.com This breakthrough revealed that the M6P tag is added to lysosomal enzymes in the cis-Golgi apparatus. wikipedia.org The tagged enzymes are then recognized by specific mannose 6-phosphate receptors (MPRs) in the trans-Golgi network, which ensures their packaging into vesicles for transport to the lysosome. wikipedia.orgpnas.org This elegant sorting mechanism, now known as the M6P pathway, was a landmark discovery in cell biology, explaining the precise trafficking of a specific class of proteins. Genetic defects in the primary enzyme of this pathway, N-acetylglucosamine-1-phosphotransferase (GNPT), were later identified as the cause of serious lysosomal storage diseases, further cementing the pathway's physiological importance. pnas.orgnih.gov

Overview of Mannose Phosphate as a Central Metabolite

Mannose phosphate, primarily in the form of mannose-6-phosphate (B13060355) (M6P), is a key node in cellular metabolism. nih.gov Extracellular mannose is transported into the cell and phosphorylated by the enzyme hexokinase to yield M6P. nih.gov Once formed, M6P stands at a metabolic crossroads, where its fate is determined by the cell's needs. nih.gov It can be isomerized by mannose-6-phosphate isomerase (MPI) to fructose-6-phosphate (B1210287), which then enters the glycolytic pathway to be used for energy production. wikipedia.orgacs.org Alternatively, M6P can be converted to mannose-1-phosphate by phosphomannomutase (PMM2). nih.gov Mannose-1-phosphate is a precursor for the synthesis of GDP-mannose, a critical building block for the N-glycosylation of proteins, a process essential for protein folding, stability, and function. nih.govpnas.org Beyond these roles, M6P also functions as a signaling molecule, for instance, in response to endoplasmic reticulum (ER) stress. nih.gov

Metabolic PathwayKey EnzymeProductCellular Function
Glycolysis/GluconeogenesisMannose-6-Phosphate Isomerase (MPI)Fructose-6-PhosphateEnergy production and glucose homeostasis. wikipedia.orgacs.org
N-Glycosylation & Glycoconjugate SynthesisPhosphomannomutase (PMM2)Mannose-1-PhosphatePrecursor for GDP-mannose, required for protein glycosylation. nih.gov
Lysosomal Enzyme TargetingN-acetylglucosamine-1-phosphotransferase (GNPT)Mannose-6-Phosphate Tag on EnzymesActs as a recognition marker for transport to lysosomes. wikipedia.orgfrontiersin.org
Stress SignalingNot applicable (concentration-dependent)Not applicableRegulates destruction of lipid-linked oligosaccharides during ER stress. nih.gov

Fundamental Role in Eukaryotic and Prokaryotic Biological Systems

The functions of mannose phosphate are conserved across different domains of life, though the specific applications differ between eukaryotes and prokaryotes.

In Eukaryotic Systems: The most prominent role of mannose-6-phosphate in higher eukaryotes is the targeting of over 60 different hydrolytic enzymes to the lysosome. frontiersin.org This process is initiated by the enzyme GlcNAc-1-phosphotransferase (GNPT), which recognizes a specific protein signal on lysosomal hydrolases and transfers a GlcNAc-1-phosphate group to one or more of their mannose residues. numberanalytics.comfrontiersin.org A second enzyme, an uncovering enzyme, then removes the GlcNAc, exposing the M6P recognition signal. frontiersin.orgnih.gov This M6P tag is then bound by mannose-6-phosphate receptors (M6PRs) in the trans-Golgi network. wikipedia.orgnih.gov This binding event segregates the hydrolases into clathrin-coated vesicles that bud off and travel to late endosomes. wikipedia.org The acidic environment of the late endosome causes the hydrolase to dissociate from the receptor, and the enzyme is delivered to the lysosome, while the receptor is recycled back to the Golgi. wikipedia.org This pathway is crucial for cellular homeostasis, and its dysfunction leads to lysosomal storage disorders. numberanalytics.com

ComponentAbbreviationFunction
N-acetylglucosamine-1-phosphotransferaseGNPTCatalyzes the first step in creating the M6P tag on lysosomal enzymes. pnas.orgnih.gov
N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidaseUncovering Enzyme (UCE)Removes the terminal GlcNAc to expose the M6P signal. frontiersin.orgnih.gov
Mannose 6-Phosphate ReceptorM6PRBinds M6P-tagged enzymes in the Golgi and facilitates their transport. wikipedia.orgnih.gov
Lysosomal HydrolaseN/AThe enzyme cargo that is tagged with M6P for delivery to the lysosome. frontiersin.org

In Prokaryotic Systems: In bacteria, mannose metabolism is central to carbon source utilization and host-pathogen interactions. Many bacteria utilize the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS) to transport sugars like mannose across the cell membrane. wikipedia.org The mannose-specific PTS (PTSMan) simultaneously transports and phosphorylates mannose to mannose-6-phosphate, using phosphoenolpyruvate (PEP) as the energy source and phosphate donor. wikipedia.orgmicrobiologyresearch.org This mechanism is highly efficient as it couples transport directly with the first step of metabolism, trapping the sugar inside the cell. wikipedia.org The resulting mannose-6-phosphate is then typically converted to fructose-6-phosphate by mannose-6-phosphate isomerase (ManA) and enters central glycolysis. microbiologyresearch.org The mannose PTS is not just for nutrient acquisition; it also plays regulatory roles and is important for bacteria that interact with animal hosts, where mannose is a common component of mucosal glycoproteins. nih.gov For example, in the fish pathogen Edwardsiella piscicida and the human pathogen Vibrio cholerae, the mannose PTS and the intracellular level of mannose-6-phosphate are involved in regulating virulence and biofilm formation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NaO9P B12060155 Sodium mannose phosphate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NaO9P

Molecular Weight

283.13 g/mol

InChI

InChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);

InChI Key

TZQUTLWZPHPOSF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na]

Origin of Product

United States

Enzymatic Pathways and Metabolic Interconversions of Mannose Phosphate

Downstream Metabolic Fates of Mannose-1-Phosphate

Dolichol-Phosphate-Mannose (Dol-P-Man) Synthesis

Dolichol-phosphate-mannose (Dol-P-Man) is a vital mannosyl donor required for several glycosylation reactions within the endoplasmic reticulum (ER), including N-glycosylation, O- and C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. reactome.orgbohrium.comresearchgate.net The synthesis of this molecule is a critical process that ensures the availability of mannose for the proper modification and function of a multitude of proteins. nih.gov

The synthesis occurs in a two-step process catalyzed by the enzyme dolichol-phosphate mannose synthase (DPMS). reactome.org This enzyme is located on the cytoplasmic face of the endoplasmic reticulum. reactome.orgbohrium.com

Mannosyl Transfer: The process begins with the transfer of a mannose residue from guanosine (B1672433) diphosphate-mannose (GDP-mannose), a nucleotide sugar, to dolichol phosphate (B84403) (Dol-P), a long-chain polyisoprenoid lipid carrier embedded in the ER membrane. bohrium.comresearchgate.netnih.gov This reaction, catalyzed by DPMS, forms dolichol-phosphate-mannose, with the mannose moiety initially facing the cytosol. reactome.org

Transmembrane Reorientation: The newly synthesized Dol-P-Man molecule then undergoes a "flip" across the ER membrane, a process whose exact mechanism is still under investigation but may be mediated by a specific membrane protein or "flippase". reactome.orgbohrium.com This translocation moves the mannose residue from the cytosolic side to the ER lumen. reactome.org

Once inside the lumen, Dol-P-Man serves as the immediate donor for the elongation of the lipid-linked oligosaccharide precursor (Man₅GlcNAc₂-PP-Dol to Man₉GlcNAc₂-PP-Dol) in N-glycosylation and for the addition of mannose in other glycosylation pathways. bohrium.com In mammals and plants, the DPMS enzyme is a heterotrimeric complex composed of three subunits: DPMS1 (the catalytic subunit), DPMS2, and DPMS3, which are thought to stabilize the complex in the ER membrane. researchgate.netnih.gov

Enzyme/ComplexSubstratesProductCellular LocationFunction
Dolichol-Phosphate Mannose Synthase (DPMS) GDP-mannose, Dolichol phosphateDolichol-phosphate-mannose (Dol-P-Man)Cytosolic face of Endoplasmic ReticulumCatalyzes the synthesis of the mannosyl donor Dol-P-Man. reactome.orgbohrium.com
Flippase (postulated) Dolichol-phosphate-mannose (cytosolic)Dolichol-phosphate-mannose (luminal)Endoplasmic Reticulum MembraneTranslocates Dol-P-Man across the ER membrane into the lumen. reactome.orgbohrium.com

Integration of Mannose Phosphate Metabolism with Core Carbohydrate Pathways

Mannose-6-phosphate (B13060355) does not operate in isolation. It is intricately linked with the central carbohydrate metabolic pathways of the cell, allowing for the utilization of mannose as an energy source or its synthesis from glycolytic intermediates.

Link to Glycolysis and Gluconeogenesis

The integration of mannose metabolism into glycolysis and gluconeogenesis is mediated by a single, crucial enzymatic step. ontosight.ai Exogenous mannose is first phosphorylated by the enzyme hexokinase to yield mannose-6-phosphate (M6P). numberanalytics.comyoutube.com

The key linking reaction is the reversible isomerization of mannose-6-phosphate to fructose-6-phosphate (B1210287) (F6P), a central intermediate in glycolysis. ontosight.aiwikipedia.org This reaction is catalyzed by the enzyme phosphomannose isomerase (PMI) , also known as mannose-6-phosphate isomerase (MPI). ontosight.aiwikipedia.org

Entry into Glycolysis: By converting M6P to F6P, PMI provides a direct entry point for mannose into the glycolytic pathway. numberanalytics.comwikipedia.org Fructose-6-phosphate can then proceed through the subsequent steps of glycolysis to be converted into pyruvate, generating ATP and NADH for cellular energy. ontosight.ai

Connection to Gluconeogenesis: Conversely, when the cell is synthesizing glucose via gluconeogenesis, fructose-6-phosphate can be converted by PMI into mannose-6-phosphate. vaia.com This allows for the de novo synthesis of mannose residues for glycosylation from non-carbohydrate precursors. mdpi.com

Therefore, phosphomannose isomerase acts as a critical bridge, allowing for bidirectional flow between mannose metabolism and the central pathways of glucose breakdown and synthesis. nih.govasm.org

EnzymeSubstrate(s)Product(s)Connecting PathwayMetabolic Direction
Hexokinase Mannose, ATPMannose-6-Phosphate, ADPMannose MetabolismPhosphorylation of mannose. numberanalytics.com
Phosphomannose Isomerase (PMI/MPI) Mannose-6-PhosphateFructose-6-PhosphateGlycolysis / GluconeogenesisFeeds mannose into glycolysis. ontosight.aiwikipedia.org
Phosphomannose Isomerase (PMI/MPI) Fructose-6-PhosphateMannose-6-PhosphateMannose MetabolismSynthesizes mannose phosphate from a glycolytic intermediate. wikipedia.orgasm.org

Relationship with Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is another fundamental metabolic route that branches from glycolysis at the level of glucose-6-phosphate. wikipedia.org The PPP is responsible for generating NADPH, which is vital for reductive biosynthesis and combating oxidative stress, and for producing pentose sugars for nucleotide synthesis. wikipedia.orgmdpi.com

The metabolism of mannose phosphate has a significant regulatory relationship with the PPP. Research has shown that an accumulation of mannose-6-phosphate within the cell can inhibit key enzymes in both glycolysis and the PPP. nih.govresearchgate.net Specifically, M6P has been found to inhibit the activity of glucose-6-phosphate dehydrogenase (G6PD) . researchgate.netkarger.com

G6PD catalyzes the first committed and rate-limiting step of the oxidative branch of the PPP. wikipedia.orgnih.gov By inhibiting G6PD, high intracellular concentrations of mannose-6-phosphate can effectively downregulate the entire pentose phosphate pathway. nih.govresearchgate.netkarger.com This reduces the cell's capacity to produce NADPH and ribose-5-phosphate. This inhibitory effect highlights a metabolic crosstalk mechanism where a high influx of mannose can modulate the activity of parallel pathways branching from glycolysis. The response to mannose is largely dictated by the levels of phosphomannose isomerase (PMI); cells with low PMI levels are more susceptible to M6P accumulation and subsequent PPP inhibition. nih.govnih.gov

MetaboliteAffected EnzymePathwayEffect
Mannose-6-Phosphate HexokinaseGlycolysisInhibition researchgate.netkarger.com
Mannose-6-Phosphate Phosphoglucose (B3042753) IsomeraseGlycolysisInhibition researchgate.netkarger.com
Mannose-6-Phosphate Glucose-6-Phosphate Dehydrogenase (G6PD)Pentose Phosphate PathwayInhibition nih.govresearchgate.netkarger.com

Molecular and Cellular Functions of Mannose Phosphate

Role in Glycosylation Processes

Glycosylation is a fundamental post-translational modification where carbohydrate moieties (glycans) are attached to proteins and lipids, profoundly impacting their function, stability, and localization. Mannose is a central sugar in several of these pathways.

N-linked glycosylation is a highly conserved process that begins in the endoplasmic reticulum (ER). mdpi.com It involves the attachment of a pre-assembled oligosaccharide to the asparagine (Asn) residue of a nascent polypeptide chain within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). mdpi.comnih.gov

The synthesis of this oligosaccharide occurs on a lipid carrier called dolichol phosphate (B84403), forming a structure known as a lipid-linked oligosaccharide (LLO). wikipedia.org The process starts on the cytosolic face of the ER membrane. researchgate.net The initial steps involve the transfer of N-acetylglucosamine (GlcNAc) and then five mannose residues to the dolichol phosphate carrier. nih.govwikipedia.org The mannose donor for these cytosolic steps is GDP-mannose. wikipedia.org Subsequently, the LLO precursor is flipped into the ER lumen, where further elongation occurs with four more mannose residues and three glucose residues. mdpi.comwikipedia.org The mannose donor for the luminal steps is dolichol-phosphate-mannose (Dol-P-Man). wikipedia.org

Once the full precursor oligosaccharide (Glc3Man9GlcNAc2) is assembled on the dolichol carrier, it is transferred en bloc to the target asparagine residue of the protein by the oligosaccharyltransferase (OST) complex. mdpi.com This intricate, ordered assembly of the LLO is dictated by the strict substrate specificity of the enzymes involved, known as Alg (asparagine-linked glycosylation) mannosyltransferases. researchgate.netnih.gov

Enzyme Function in LLO Synthesis Location
ALG7 Transfers GlcNAc-1-phosphate to dolichyl-phosphate. nih.govCytosolic face of ER
ALG13/ALG14 Adds a second GlcNAc residue. nih.govCytosolic face of ER
ALG1, ALG2, ALG11 Add the first five mannose units. nih.govresearchgate.netCytosolic face of ER
Flippase Translocates the LLO precursor into the ER lumen. wikipedia.orgER Membrane
Various MTases Add the final four mannose and three glucose units. wikipedia.orgLuminal face of ER
OST Complex Transfers the completed oligosaccharide to the protein. mdpi.comER Lumen

O-mannosylation is a type of O-linked glycosylation that begins in the endoplasmic reticulum and is crucial for the function of certain proteins, particularly in neural and muscle tissues. nih.gov This process involves the attachment of a mannose residue to the hydroxyl group of a serine or threonine residue on a protein. yeastgenome.org The reaction is catalyzed by a family of enzymes called protein O-mannosyltransferases (POMTs). nih.govresearchgate.net

Unlike N-glycosylation, which uses a pre-assembled oligosaccharide, O-mannosylation starts with the transfer of a single mannose. The mannose donor for this initial step is dolichol-phosphate-mannose (Dol-P-Man). researchgate.net In mammals, the POMT1 and POMT2 enzymes form a complex in the ER to catalyze this transfer. nih.gov Following the initial attachment, the O-linked mannose can be further elongated in the Golgi apparatus by other mannosyltransferases, creating a linear chain of mannose residues. researchgate.net

C-mannosylation is a less common but structurally unique form of glycosylation where a mannose sugar is attached directly to a carbon atom of a protein. protpi.ch Specifically, an α-mannose residue is linked via a C-C bond from its C1 atom to the C2 atom of the indole (B1671886) ring of a tryptophan residue. protpi.chnih.gov This modification occurs within the consensus sequence WxxW, where the first tryptophan is the site of mannosylation. nih.gov

Similar to O-mannosylation, the donor molecule for C-mannosylation is dolichyl-phosphate-mannose (Dol-P-Man), and the reaction is catalyzed by a C-mannosyltransferase in the endoplasmic reticulum. protpi.chnih.gov Studies using Chinese hamster ovary (CHO) cells deficient in Dol-P-Man synthesis showed a significant reduction in C-mannosylation, confirming its dependence on this mannose donor. nih.gov This modification can play a role in the proper folding and secretion of targeted proteins. nih.gov

Intracellular Localization and Compartmentalization of Mannose Phosphate and Associated Enzymes

The efficiency of the M6P-dependent pathway relies on the precise subcellular localization of its key components, including the M6P marker itself and the enzymes and receptors that interact with it.

The enzymes responsible for creating the M6P tag are spatially segregated within the Golgi apparatus. GlcNAc-1-phosphotransferase, which initiates the tagging process, is located in the cis-Golgi. insa.ptpnas.org The "uncovering enzyme" (UCE), which completes the formation of the M6P signal, resides primarily in the trans-Golgi network (TGN), the same compartment where M6PRs bind their cargo. nih.govmdpi.com The UCE has been shown to cycle between the TGN and the plasma membrane. nih.gov

The Mannose-6-Phosphate (B13060355) Receptors (M6PRs) are not static and their primary location reflects their function as transport proteins. They cycle continuously between the TGN, where they pick up newly synthesized hydrolases, and late endosomes, where they release them. wikipedia.orgscispace.com A significant portion of the CI-MPR population (10-20%) is also found on the cell surface, where it can capture extracellular M6P-containing ligands for delivery to the lysosome via endocytosis. wikipedia.orgm6ptherapeutics.com M6PRs are generally not found in mature lysosomes. wikipedia.org

The mannose-6-phosphate moiety itself is a transient signal. It is present on lysosomal hydrolases as they transit from the Golgi to the endo-lysosomal system. unamur.be In most cell types, the phosphate is rapidly removed once the hydrolase is delivered, so the steady-state level of phosphorylated enzymes within the lysosome is low. unamur.beresearchgate.net However, in certain tissues, such as the brain, a much higher proportion of lysosomal enzymes within neuronal lysosomes retain their M6P markers. unamur.beresearchgate.netnih.gov

Table 2: Subcellular Localization of Key Components in the M6P Pathway
ComponentPrimary Subcellular Location(s)Function at Location
GlcNAc-1-phosphotransferasecis-Golgi insa.ptpnas.orgAdds GlcNAc-1-phosphate to hydrolases
Uncovering Enzyme (UCE)trans-Golgi Network (TGN) nih.govmdpi.comExposes the M6P recognition marker
CI-MPR & CD-MPRtrans-Golgi Network (TGN), Late Endosomes wikipedia.orgscispace.comBinds M6P-hydrolases (TGN); Releases hydrolases (Endosomes)
CI-MPR (subset)Plasma Membrane wikipedia.orgInternalizes extracellular M6P-ligands
Mannose-6-Phosphate (on hydrolases)Golgi, Transport Vesicles, Endosomes, Lysosomes unamur.beSorting signal for lysosomal delivery

Genetic Basis of Mannose Phosphate Metabolism Dysregulation and Associated Disorders

Mutations in Genes Encoding Mannose Phosphate (B84403) Metabolic Enzymes

Defects in the genes that code for the enzymes responsible for the interconversion of mannose phosphates are a primary cause of certain types of CDG. These mutations disrupt the delicate balance of mannose metabolism, leading to a cascade of cellular problems.

Phosphomannose Isomerase (MPI) Gene Variants

The MPI gene encodes phosphomannose isomerase, an enzyme that catalyzes the reversible conversion of fructose-6-phosphate (B1210287) to mannose-6-phosphate (B13060355). adknowledgeportal.orgnih.gov This step is critical for the synthesis of D-mannose derivatives required for most glycosylation reactions. adknowledgeportal.orgnih.gov Mutations in the MPI gene are the cause of MPI-CDG, also known as Congenital Disorder of Glycosylation Type Ib. adknowledgeportal.orgfrontiersin.org

Unlike many other forms of CDG, MPI-CDG often presents with significant gastrointestinal and hepatic issues, such as protein-losing enteropathy, diarrhea, and congenital hepatic fibrosis, with less severe neurological involvement. frontiersin.orgnih.govbiologists.com The enzyme's role in the interconversion of fructose-6-phosphate and mannose-6-phosphate means that defects can sometimes be bypassed by oral mannose supplementation, which utilizes hexokinase to produce mannose-6-phosphate. biologists.commaayanlab.cloud However, this treatment does not always alleviate all symptoms, particularly the progressive liver disease. biologists.com Research has identified various mutations in the MPI gene, including compound heterozygous mutations, that lead to the clinical manifestations of MPI-CDG. frontiersin.org

Table 1: Research Findings on MPI Gene Variants

Finding Description Reference(s)
Enzymatic Function Catalyzes the interconversion of fructose-6-phosphate and mannose-6-phosphate, a crucial step in providing mannose for glycosylation. adknowledgeportal.orgnih.govmaayanlab.cloud
Associated Disorder Mutations cause MPI-CDG (CDG-Ib), characterized primarily by gastrointestinal and hepatic symptoms. adknowledgeportal.orgfrontiersin.orgnih.gov
Therapeutic Approach Oral mannose can bypass the enzymatic defect by producing mannose-6-phosphate via hexokinase. biologists.commaayanlab.cloud

| Mutation Types | Compound heterozygous mutations have been identified in patients with MPI-CDG. | frontiersin.org |

Phosphomannomutase 2 (PMM2) Gene Variants

The PMM2 gene provides instructions for making the enzyme phosphomannomutase 2. medlineplus.gov This enzyme is responsible for a critical step in glycosylation: the conversion of mannose-6-phosphate to mannose-1-phosphate. medlineplus.govmaayanlab.cloud Mannose-1-phosphate is a necessary precursor for the synthesis of GDP-mannose and subsequently dolichol-P-mannose, which are essential for the formation of N-linked oligosaccharides. medlineplus.govfrontiersin.orgcdghub.com

Mutations in the PMM2 gene lead to PMM2-CDG (formerly known as CDG-Ia), the most common type of CDG. nih.govcdghub.com Over 115 different mutations have been identified in the PMM2 gene that cause this severe, multi-system disorder. medlineplus.gov These mutations result in a reduction of PMM2 enzyme activity, leading to a shortage of activated mannose for the synthesis of oligosaccharides. medlineplus.govcdghub.com The clinical presentation of PMM2-CDG is typically severe, with significant neurological involvement, developmental delay, and a wide range of other symptoms affecting multiple organ systems. nih.govmdpi.com Many mutations lead to protein misfolding and instability, further reducing the enzyme's function. maayanlab.cloud

Table 2: Research Findings on PMM2 Gene Variants

Finding Description Reference(s)
Enzymatic Function Converts mannose-6-phosphate to mannose-1-phosphate, a precursor for GDP-mannose. medlineplus.govmaayanlab.cloudfrontiersin.org
Associated Disorder Mutations cause PMM2-CDG (CDG-Ia), the most prevalent and severe form of CDG. nih.govmedlineplus.govcdghub.com
Disease Mechanism Reduced enzyme activity leads to a deficiency of GDP-mannose and impaired N-glycosylation. medlineplus.govcdghub.com

| Mutation Impact | Many mutations result in protein misfolding, instability, and reduced catalytic function. | maayanlab.cloud |

GlcNAc-1-Phosphotransferase (GNPTAB and GNPTG) Gene Variants

The GlcNAc-1-phosphotransferase enzyme is a complex composed of alpha, beta, and gamma subunits, encoded by the GNPTAB and GNPTG genes, respectively. medlineplus.gov This enzyme plays a crucial role in a different aspect of mannose phosphate metabolism: the creation of the mannose-6-phosphate (M6P) tag on lysosomal hydrolases. medlineplus.govpnas.org This M6P tag acts as a signal for the transport of these digestive enzymes to the lysosome. medlineplus.gov

The enzyme catalyzes the transfer of GlcNAc-1-phosphate to a mannose residue on a newly synthesized lysosomal enzyme. medlineplus.gov A subsequent step removes the GlcNAc molecule, exposing the M6P tag. medlineplus.gov Mutations in the GNPTAB gene can cause mucolipidosis II and III alpha/beta, while mutations in GNPTG are associated with mucolipidosis III gamma. medlineplus.govresearchgate.netoup.com In these lysosomal storage disorders, the failure to create the M6P tag prevents the proper trafficking of lysosomal enzymes. medlineplus.gov Instead of being transported to the lysosome, these enzymes are secreted outside the cell, and undigested materials accumulate within the lysosomes. medlineplus.gov

Table 3: Research Findings on GNPTAB and GNPTG Gene Variants

Finding Description Reference(s)
Enzymatic Function Catalyzes the first step in creating the mannose-6-phosphate (M6P) tag on lysosomal enzymes. medlineplus.govpnas.org
Associated Disorders Mutations in GNPTAB cause mucolipidosis II and III alpha/beta; mutations in GNPTG cause mucolipidosis III gamma. medlineplus.govresearchgate.netoup.com
Disease Mechanism Defective M6P tagging leads to mistrafficking of lysosomal hydrolases and results in lysosomal storage disorders. medlineplus.gov

| Gene-Specific Impact | Pathogenic variants in GNPTAB and GNPTG can have different effects on processes like bone resorption. | researchgate.net |

Cellular Pathogenesis Mechanisms in Congenital Disorders of Glycosylation (CDG)

The genetic defects described above translate into significant disruptions at the cellular level, primarily through the impairment of N-glycosylation and the subsequent downstream consequences of deficient mannose phosphate production.

Impaired N-Glycosylation Patterns

N-glycosylation is a fundamental post-translational modification where a 14-sugar oligosaccharide is attached to proteins as they enter the endoplasmic reticulum. cdghub.com In many CDGs, particularly PMM2-CDG, the reduced availability of mannose precursors leads to the synthesis of incomplete or truncated lipid-linked oligosaccharides (LLOs). cdghub.comfrontiersin.org This results in "hypoglycosylation," where proteins are either not glycosylated or are decorated with incorrect glycan structures. cdghub.comfrontiersin.org

This altered glycosylation can be detected by analyzing serum proteins like transferrin, where abnormal isoforms with fewer sialic acid residues are present. frontiersin.orgnih.gov For instance, in PMM2-CDG, there is a characteristic decrease in tetrasialotransferrin and an increase in disialotransferrin and asialylated forms. frontiersin.org These abnormal N-glycan profiles are a hallmark of CDG and are used in their diagnosis. The specific pattern of impaired glycosylation can sometimes point to the underlying genetic defect. For example, defects in the Golgi apparatus lead to incomplete processing of protein-bound glycans, a characteristic of CDG type II disorders. nih.gov

Downstream Cellular Consequences of Deficient Mannose Phosphate Production

The deficiency in mannose phosphate and the resulting hypoglycosylation have far-reaching consequences for cellular function. The accumulation of misfolded, improperly glycosylated proteins can trigger the unfolded protein response (UPR) and lead to chronic endoplasmic reticulum (ER) stress. mdpi.com This ER stress has been linked to secondary mitochondrial dysfunction, affecting cellular bioenergetics. mdpi.com

Furthermore, the altered glycan structures on the cell surface can have profound effects. For example, changes in the glycocalyx, such as altered sialylation and exposed mannose residues, can create new binding sites for pathogens, potentially increasing susceptibility to infections. frontiersin.org In PMM2-CDG, the prevalence of truncated N-glycans on the surface of cells may compromise the immune system's ability to recognize threats effectively. frontiersin.org Deficiencies in mannose phosphate can also impact other cellular processes. For instance, a lack of mannose-6-phosphate can disrupt the proper destruction of LLOs, and MPI deficiency has been shown to disrupt glycolysis and activate pathways leading to cell death. maayanlab.cloudmolbiolcell.org These multifaceted cellular disruptions contribute to the wide array of clinical symptoms seen in patients with CDG, affecting nearly every organ system. nih.govnih.govnumberanalytics.com

Molecular Basis of Specific Cellular Deficiencies

The intricate process of protein and lipid glycosylation relies on a precise series of enzymatic reactions. Genetic mutations in the enzymes responsible for the synthesis and transport of mannose-containing glycans can disrupt these pathways, leading to a class of metabolic disorders known as Congenital Disorders of Glycosylation (CDG). The molecular basis of these deficiencies lies in the specific functions of the affected genes and the consequences of their mutations on cellular processes.

MPI-CDG, also known as Congenital Disorder of Glycosylation type Ib (CDG-Ib), is an autosomal recessive disorder resulting from mutations in the MPI gene. wikipedia.org Unlike many other forms of CDG, it typically does not involve the central nervous system. myriad.comorpha.net

The MPI gene encodes the enzyme mannose phosphate isomerase (MPI). cdghub.com This cytosolic enzyme catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate. cdghub.com Mannose-6-phosphate is a critical precursor for the synthesis of activated mannose donors, namely guanosine (B1672433) diphosphate-mannose (GDP-mannose) and dolichol-phosphate-mannose (Dol-P-Man), which are essential for the assembly of lipid-linked oligosaccharides (LLOs) in N-glycosylation. cdghub.com MPI also plays a role in sustaining Warburg metabolism, a state of increased aerobic glycolysis favored by rapidly proliferating cells. nih.govmaayanlab.cloud

Mutations in the MPI gene lead to reduced or absent MPI enzyme activity. cdghub.com This deficiency impairs the cell's ability to synthesize mannose-6-phosphate from fructose-6-phosphate, leading to a shortage of GDP-mannose and Dol-P-Man. cdghub.com Consequently, the assembly of LLOs is disrupted, resulting in the insufficient N-glycosylation of proteins. cdghub.com This hypoglycosylation is the primary molecular defect leading to the clinical manifestations of the disease, which commonly include liver and gastrointestinal abnormalities, blood clotting defects, and hypoglycemia. orpha.netcdghub.com Interestingly, the accumulation of fructose-6-phosphate due to the enzymatic block can engage the hexosamine biosynthetic pathway, leading to increased O-GlcNAcylation and stabilization of the p53 protein, which can trigger cell death. nih.gov This mechanism may explain the lack of severe neurological symptoms often seen in other CDGs, as the accumulating substrate is diverted into another pathway. cdghub.com

GeneProteinFunctionConsequence of DeficiencyAssociated Disorder
MPIMannose Phosphate IsomeraseConverts fructose-6-phosphate to mannose-6-phosphate. cdghub.comImpaired N-glycosylation due to reduced precursor (mannose-6-phosphate) availability. cdghub.comMPI-CDG (CDG-Ib) wikipedia.org

SLC35A1-CDG, or Congenital Disorder of Glycosylation type IIf (CDG-IIf), is a rare genetic disorder caused by mutations in the SLC35A1 gene. wikipedia.orgrarediseases.org It is inherited in an autosomal recessive manner. wikipedia.org

The SLC35A1 gene encodes the CMP-sialic acid transporter (CST). nih.govmaayanlab.cloud This protein is located in the membrane of the Golgi apparatus and is responsible for transporting CMP-sialic acid from the cytosol into the Golgi lumen. maayanlab.cloud Once inside the Golgi, sialic acid is transferred to the terminal positions of N- and O-linked glycans on proteins and lipids, a crucial step for the maturation and function of these glycoconjugates. maayanlab.cloudnih.gov Recent studies have also revealed a role for SLC35A1 in the O-mannosylation of alpha-dystroglycan, a process critical for muscle and brain development, which appears to be independent of its role in sialic acid transport. nih.govoup.com

Mutations in SLC35A1 result in a defective transporter protein, leading to reduced or abolished transport of CMP-sialic acid into the Golgi. nih.govconicet.gov.ar This deficiency causes hyposialylation, meaning that glycoproteins and glycolipids are not properly terminated with sialic acid residues. nih.gov This can be observed biochemically as an increase in asialo- or disialo-transferrin. nih.gov The exposure of subterminal galactose residues on cell surface glycans is a direct consequence. nih.govconicet.gov.ar Furthermore, certain mutations have been shown to impair the O-mannosylation of α-dystroglycan, linking this disorder to the dystroglycanopathies. maayanlab.cloudoup.com For example, the Q101H mutation was found to only partially restore sialylation and failed to restore deficient O-mannosylation in knockout cells. oup.com Compound heterozygous mutations (T156R and E196K) also lead to a significant decrease in the rate of CMP-sialic acid transport. nih.gov These molecular defects underlie the clinical features, which often include hematological abnormalities like thrombocytopenia and bleeding, as well as severe neurological impairment. wikipedia.orgnih.govconicet.gov.ar

GeneProteinFunctionMolecular Consequence of MutationsAssociated Disorder
SLC35A1CMP-Sialic Acid Transporter (CST)Transports CMP-sialic acid from the cytosol into the Golgi apparatus. maayanlab.cloudReduced sialylation of N- and O-glycans; impaired O-mannosylation of α-dystroglycan. nih.govoup.comSLC35A1-CDG (CDG-IIf) rarediseases.org

PMM2-CDG, formerly known as CDG-Ia, is the most common type of congenital disorder of glycosylation. cdghub.comrarediseases.org It is an autosomal recessive genetic disorder caused by mutations in the PMM2 gene. cdghub.commedlineplus.gov

The PMM2 gene provides instructions for making the enzyme phosphomannomutase 2 (PMM2). medlineplus.gov This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. cdghub.com This reaction is a crucial step in the synthesis of GDP-mannose and subsequently Dol-P-Man, the mannose donors required for N-glycosylation in the cytoplasm and endoplasmic reticulum, respectively. cdghub.com

Mutations in the PMM2 gene result in a PMM2 enzyme with reduced activity, leading to a deficiency in mannose-1-phosphate. cdghub.commedlineplus.govglycomine.com This shortage creates a bottleneck in the synthesis of GDP-mannose and Dol-P-Man. cdghub.com The reduced availability of these mannose donors impairs the synthesis of the lipid-linked oligosaccharide (LLO) precursor, causing many proteins to be insufficiently or incorrectly glycosylated (hypoglycosylation). cdghub.commolbiolcell.org The complete absence of PMM2 activity is believed to be lethal, so affected individuals always retain some residual enzyme function. nih.gov Over 100 different mutations in PMM2 have been identified. wikipedia.org Common mutations include p.R141H, which results in an almost completely inactive protein, and p.F119L, which is associated with a severe phenotype and affects the enzyme's activity, stability, and quaternary structure. nih.gov The wide variety of mutations accounts for the broad spectrum of clinical symptoms, which typically affect multiple organ systems and often include severe neurological impairment. cdghub.commedlineplus.gov

GeneProteinFunctionMolecular Consequence of MutationsAssociated Disorder
PMM2Phosphomannomutase 2Converts mannose-6-phosphate to mannose-1-phosphate. cdghub.comReduced levels of GDP-mannose and Dol-P-Man, leading to impaired LLO synthesis and protein hypoglycosylation. cdghub.comPMM2-CDG (CDG-Ia) rarediseases.org

MPDU1-CDG, or Congenital Disorder of Glycosylation type If (CDG-If), is an autosomal recessive disorder caused by mutations in the MPDU1 gene. genecards.orginvitae.comorpha.net

The MPDU1 gene, the human homolog of hamster Lec35, encodes an endoplasmic reticulum (ER) membrane protein. genecards.orgnih.gov This protein is essential for the proper utilization of the mannose donor dolichol-phosphate-mannose (Dol-P-Man) in the synthesis of both LLOs for N-glycosylation and glycosylphosphatidylinositol (GPI) anchors. genecards.org MPDU1 is not involved in the synthesis of Dol-P-Man itself, but rather in making it available to the mannosyltransferases in the ER lumen. nih.gov

Mutations in MPDU1 cause a defect in the use, rather than the synthesis, of Dol-P-Man. nih.gov This is the first CDG identified with such a mechanism. nih.gov The cellular consequence is the accumulation of incomplete LLO precursors, specifically Man5GlcNAc2 and Man9GlcNAc2, as the subsequent mannosylation steps requiring Dol-P-Man are inefficient. jci.org This leads to the synthesis of truncated oligosaccharides that are poorly transferred to proteins, resulting in hypoglycosylation. nih.govjci.org For example, a homozygous point mutation (221T-->C, L74S) in a patient was shown to only weakly restore normal glycosylation when transfected into deficient cells, confirming its pathogenicity. nih.gov This molecular defect underlies the severe multisystem clinical features, including psychomotor retardation and seizures. nih.govjci.org

GeneProteinFunctionMolecular Consequence of MutationsAssociated Disorder
MPDU1Mannose-P-Dolichol Utilization Defect 1ER membrane protein required for the utilization of Dol-P-Man for LLO and GPI-anchor synthesis. genecards.orgAccumulation of incomplete LLOs (e.g., Man5GlcNAc2) and subsequent protein hypoglycosylation. jci.orgMPDU1-CDG (CDG-If) invitae.com

Defects in the Dolichol-P-Mannose (DPM) synthase complex lead to several types of CDG, including DPM1-CDG (CDG-Ie), DPM2-CDG, and DPM3-CDG (CDG-Io). wikipedia.org These disorders are caused by mutations in the DPM1, DPM2, and DPM3 genes, respectively. wikipedia.org

The DPM synthase complex is responsible for synthesizing Dol-P-Man from GDP-mannose and dolichol-phosphate. This complex consists of three subunits encoded by the DPM1, DPM2, and DPM3 genes. wikipedia.org

DPM1: Encodes the catalytic subunit of the complex, which performs the mannosyltransferase reaction. jci.orgontosight.ai

DPM2: Encodes a small, transmembrane protein that stabilizes the DPM1 subunit. jci.orghumandiseasegenes.nl

DPM3: Encodes a protein that anchors the catalytic DPM1 subunit to the ER membrane. nih.govresearchgate.net A stable complex of all three subunits is required for full enzymatic activity.

Mutations in any of the three DPM genes lead to reduced DPM synthase activity and a subsequent deficiency of Dol-P-Man. jci.orgnih.gov This has widespread consequences, as Dol-P-Man is a crucial mannose donor for multiple glycosylation pathways, including N-glycosylation, O-mannosylation, C-mannosylation, and GPI-anchor synthesis. nih.govgenome.jp

DPM1 Mutations (CDG-Ie): Defects in the catalytic subunit directly impair synthesis. This leads to the accumulation of the Man5GlcNAc2-PP-dolichol intermediate in N-glycosylation, as further elongation requires Dol-P-Man. jci.orgpreventiongenetics.com Some mutations, like p.Gly152Val, have been shown to reduce binding to the DPM3 subunit, suggesting a mechanism for pathogenicity beyond the active site. nih.gov

DPM2 Mutations (DPM2-CDG): Mutations in this regulatory subunit can cause a multisystem disorder with abnormal glycosylation. humandiseasegenes.nlontosight.ai The resulting deficiency in Dol-P-Man can lead to a muscular dystrophy-dystroglycanopathy syndrome due to impaired O-mannosylation of α-dystroglycan. oup.comwikipedia.org

DPM3 Mutations (CDG-Io): A pathogenic mutation such as p.L85S in the coiled-coil domain of DPM3 reduces its ability to bind to DPM1, destabilizing the complex and severely reducing Dol-P-Man synthase activity. nih.govresearchgate.netru.nl This strongly reduces O-mannosylation of α-dystroglycan, explaining the muscular dystrophy phenotype and bridging the gap between classical CDGs and the dystroglycanopathies. nih.govru.nl

GeneProtein SubunitFunction in DPM Synthase ComplexMolecular Consequence of MutationsAssociated Disorders
DPM1DPM1Catalytic subunit. jci.orgReduced Dol-P-Man synthesis, accumulation of Man5GlcNAc2 LLO. jci.orgpreventiongenetics.comDPM1-CDG (CDG-Ie) jci.org
DPM2DPM2Regulatory subunit, stabilizes DPM1. jci.orghumandiseasegenes.nlReduced Dol-P-Man synthesis, impaired O-mannosylation. wikipedia.orgDPM2-CDG humandiseasegenes.nl
DPM3DPM3Anchors DPM1 to the ER membrane. nih.govReduced DPM synthase activity due to impaired DPM1 binding, leading to deficient O-mannosylation. nih.govresearchgate.netDPM3-CDG (CDG-Io) wikipedia.org

Advanced Methodologies for Research and Analysis of Mannose Phosphate

Enzymatic Assays for Mannose Phosphate (B84403) Quantification

Enzymatic assays offer a high degree of specificity for the quantification of mannose phosphates. These methods leverage the catalytic activity of specific enzymes to convert the target analyte into a measurable product.

Colorimetric assays represent a straightforward and often high-throughput method for quantifying mannose phosphates. These assays are typically based on a series of enzymatic reactions that culminate in the production of a colored compound, the absorbance of which is directly proportional to the initial concentration of the mannose phosphate.

A notable colorimetric method has been developed for the quantification of α-D-mannose 1-phosphate. jst.go.jp This assay is an adaptation of a conventional D-glucose 6-phosphate (G6P) assay. jst.go.jp It employs a cascade of enzymes to convert α-D-mannose 1-phosphate sequentially into D-mannose 6-phosphate, D-fructose 6-phosphate, and finally D-glucose 6-phosphate. The resulting D-glucose 6-phosphate is then oxidized by glucose 6-phosphate dehydrogenase, which leads to the reduction of a chromogenic substrate, such as thio-NAD+, producing a colored product that can be quantified spectrophotometrically at 400 nm. jst.go.jp A key advantage of this method is its specificity, as it is not affected by the presence of other mannose derivatives. jst.go.jp

For the analysis of mannose-6-phosphate (B13060355) (M6P), the cysteine carbazole (B46965) sulfuric acid method can be utilized to quantify the amount of fructose-6-phosphate (B1210287) (F6P) formed after the enzymatic conversion of M6P by mannose-6-phosphate isomerase. plos.org This colorimetric reaction provides a quantitative measure of the initial M6P concentration.

The table below summarizes the key enzymes and their roles in a colorimetric assay for α-D-mannose 1-phosphate.

EnzymeEC NumberRole in Assay
Phosphomannomutase5.4.2.8Converts α-D-mannose 1-phosphate to D-mannose 6-phosphate
Mannose 6-phosphate Isomerase5.3.1.8Converts D-mannose 6-phosphate to D-fructose 6-phosphate
Glucose 6-phosphate Isomerase5.3.1.9Converts D-fructose 6-phosphate to D-glucose 6-phosphate
Glucose 6-phosphate Dehydrogenase1.1.1.49Oxidizes D-glucose 6-phosphate, leading to a color change

Table 1: Enzymes used in a colorimetric assay for α-D-mannose 1-phosphate quantification. jst.go.jp

Coupled enzyme systems are a cornerstone of enzymatic assays for mannose phosphate quantification, providing a sensitive and specific means of measurement. nih.gov These systems typically involve a series of linked enzymatic reactions where the product of one reaction serves as the substrate for the next, ultimately leading to a detectable signal. tandfonline.com

In the context of mannose phosphate analysis, a coupled enzyme assay can be designed to measure the release of inorganic phosphate (Pi) from a phosphorylated substrate. nih.gov For instance, the activity of enzymes that liberate phosphate from mannose phosphate can be continuously monitored. nih.gov A common approach involves the use of purine (B94841) nucleoside phosphorylase (PNPase) and xanthine (B1682287) oxidase (XOD). tandfonline.com In this system, the released phosphate reacts with inosine (B1671953) in the presence of PNPase to produce hypoxanthine (B114508). The hypoxanthine is then oxidized by XOD to uric acid, which can be measured spectrophotometrically. tandfonline.com

Another example is the enzymatic assay for D-mannose, which can be adapted for mannose phosphates after appropriate enzymatic treatment to release D-mannose. oup.com In such a system, after the initial enzymatic conversion of mannose phosphate, the resulting mannose is phosphorylated by hexokinase (HK), then isomerized by phosphomannose isomerase (PMI) to fructose-6-phosphate, which is then converted to glucose-6-phosphate by phosphoglucose (B3042753) isomerase (PGI). Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, with the concomitant reduction of NADP+ to NADPH, which is monitored spectrophotometrically. oup.com

The table below outlines a coupled enzyme system for the determination of D-mannose, which can be applied to mannose phosphates following dephosphorylation.

EnzymeEC NumberFunction
Hexokinase2.7.1.1Phosphorylates D-mannose to mannose-6-phosphate
Phosphomannose Isomerase5.3.1.8Isomerizes mannose-6-phosphate to fructose-6-phosphate
Phosphoglucose Isomerase5.3.1.9Isomerizes fructose-6-phosphate to glucose-6-phosphate
Glucose-6-Phosphate Dehydrogenase1.1.1.49Oxidizes glucose-6-phosphate and reduces NADP+

Table 2: A coupled enzyme system applicable to the quantification of D-mannose released from mannose phosphates. oup.com

Chromatographic and Electrophoretic Techniques for Glycan Analysis

For more detailed and comprehensive analysis of mannose phosphates, particularly within the context of glycoproteins, advanced separation techniques such as chromatography and electrophoresis are indispensable. These methods allow for the separation, identification, and quantification of various glycan structures, including those containing mannose phosphate.

High-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful and well-established technique for the analysis of carbohydrates, including phosphorylated monosaccharides like mannose-6-phosphate (M6P). nih.govcreative-biolabs.com This method offers high sensitivity and resolution without the need for derivatization. thermofisher.com At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column. thermofisher.com Pulsed amperometric detection provides a highly sensitive and direct method for detecting the separated carbohydrates. creative-biolabs.com

An assay has been developed for the quantification of M6P in glycoproteins using HPAEC-PAD. nih.govresearchgate.net This method involves the acid hydrolysis of the glycoprotein (B1211001) to release M6P, followed by direct quantification using HPAEC-PAD. nih.gov Research has demonstrated a linear relationship between the amount of M6P measured and the quantity of hydrolyzed glycoprotein. nih.gov The assay is highly sensitive, capable of detecting as little as 117 picomoles of M6P. nih.govresearchgate.net Furthermore, the method has shown excellent day-to-day and operator-to-operator consistency, highlighting its reproducibility. nih.gov The presence of M6P can be confirmed by treating the sample with alkaline phosphatase, which results in the disappearance of the M6P peak and the appearance of a mannose peak in the chromatogram. chromatographyonline.com

The table below presents research findings on the sensitivity and linearity of the HPAEC-PAD method for M6P quantification in a recombinant human α-galactosidase A.

ParameterFindingReference
Sensitivity117 pmol of M6P (from 2.5 µg of α-galactosidase A) nih.govresearchgate.net
LinearityLinear relationship between M6P measured and amount of glycoprotein hydrolyzed nih.gov
ReproducibilityGood day-to-day and operator-to-operator consistency nih.gov

Table 3: Performance characteristics of the HPAEC-PAD method for mannose-6-phosphate quantification. nih.govresearchgate.net

Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) is another highly sensitive technique employed for the analysis of glycans, including those containing mannose phosphate. nih.gov This method offers rapid separation with high resolution and is particularly well-suited for the analysis of fluorescently labeled glycans. mdpi.com

In a typical workflow, N-linked glycans are released from the glycoprotein, often using an enzyme like PNGase F, and then labeled with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonate (APTS). mdpi.comchromatographyonline.com The labeled glycans are then separated by capillary electrophoresis based on their charge-to-hydrodynamic volume ratio, and detected by a laser-induced fluorescence detector. mdpi.com This technique has been successfully used in combination with other methods, such as weak anion exchange fractionation and exoglycosidase digestion, for the detailed structural characterization of M6P-containing oligosaccharides on therapeutic enzymes. researchgate.netacs.orgnih.gov The combination of CE-LIF with other analytical approaches provides a powerful platform for both qualitative and semi-quantitative analysis of phosphorylated glycans. researchgate.netacs.orgnih.gov

The table below summarizes the application of CE-LIF in the analysis of M6P-containing glycans from recombinant β-glucuronidase.

Analytical ApproachKey FindingReference
CE-LIF combined with exoglycosidase digestionIdentified peaks resistant to digestion, suggesting the presence of the M6P tag. researchgate.netacs.orgnih.gov
CE-LIF with weak anion exchange fractionationFacilitated the characterization of M6P-bearing glycans. researchgate.netacs.orgnih.gov
Site-specific glycoproteomic analysis with CE-LIFRevealed the specific asparagine residues where M6P-containing oligosaccharides were attached. nih.gov

Table 4: Research findings from the analysis of M6P-containing glycans using CE-LIF. researchgate.netacs.orgnih.gov

Liquid chromatography-mass spectrometry (LC-MS) has emerged as an indispensable tool for the detailed structural characterization of phosphorylated glycans. nih.gov This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, providing information on the mass, composition, and sequence of glycans.

For the analysis of phosphorylated N-glycans, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice for separation, as it effectively separates glycans based on their polarity. chromatographyonline.comresearchgate.net However, challenges such as the interaction of phosphate moieties with stainless steel components in conventional LC systems can lead to recovery issues. chromatographyonline.comresearchgate.net The use of bio-inert LC systems and PEEK-lined HILIC columns has been shown to overcome these problems, enabling the analysis of phosphorylated glycans with full recovery. chromatographyonline.comresearchgate.net

To enhance detection sensitivity by LC-MS, glycans are often derivatized. Reductive amination with a labeling agent such as 3-amino-9-ethylcarbazole (B89807) can be used for the sensitive and reliable analysis of sugar phosphates in biological tissues. nih.govresearchgate.net This derivatization, coupled with a pentafluorophenyl core-shell ultrahigh-performance liquid chromatography (UPLC) column, has enabled the accurate quantification of mannose-6-phosphate in mouse heart tissue. nih.govresearchgate.net This LC-MS method demonstrated high analytical accuracy and low coefficients of variation. nih.govresearchgate.net

The table below highlights the analytical performance of an LC-MS method for the quantification of mannose-6-phosphate in mouse heart tissue.

ParameterValueReference
Analytical Accuracy87.4% to 109.4% nih.govresearchgate.net
Coefficient of Variation (CV)≤8.5% (n=6) nih.govresearchgate.net
Analytical SensitivityFemtomole to low picomole range nih.govresearchgate.net

Table 5: Performance of a UPLC/multiple-reaction monitoring (MRM)-MS method for mannose-6-phosphate quantification. nih.govresearchgate.net

Glycoproteomic and Glycan Profiling Approaches

Glycoproteomic and glycan profiling represent powerful strategies for the comprehensive analysis of M6P-containing glycoproteins. These approaches aim to identify the complete set of glycoproteins (glycoproteome) or the full complement of glycans (glycome) in a biological sample.

A key technique in this field is affinity purification , which selectively enriches for M6P-glycoproteins from complex mixtures like cell lysates or bodily fluids. nih.govnih.gov This is often achieved using immobilized soluble forms of the M6P receptors (MPRs), which specifically bind to the M6P moiety on these glycoproteins. nih.govnih.gov This enrichment is a critical step, as it can increase the concentration of M6P-glycoproteins by over a million-fold, making subsequent analysis more feasible. nih.gov

Following enrichment, mass spectrometry (MS) has become an indispensable tool for the identification and characterization of M6P-glycoproteins. nih.govnih.gov High-resolution/accuracy mass spectrometry allows for the precise determination of the mass of peptides and glycopeptides, leading to the identification of the protein and the characterization of its attached glycans. nih.gov Techniques like nanospray liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly sensitive and have been instrumental in analyzing the M6P glycoproteome from various sources, including human urine and plasma. nih.govrutgers.edu

Specific MS-based strategies have been developed to pinpoint the sites of mannose-6-phosphorylation. One such method involves the use of Fe³⁺-immobilized metal affinity chromatography (IMAC) to enrich for M6P-containing glycopeptides, which can then be analyzed by mass spectrometry, taking advantage of unique phosphomannose oxonium fragment marker ions for identification. nih.gov

Glycan profiling focuses on the analysis of the carbohydrate portions of glycoproteins. This often involves the enzymatic release of N-glycans from the protein backbone using enzymes like Peptide-N-glycosidase F (PNGase F). portlandpress.com The released glycans can then be labeled with fluorescent tags and analyzed by techniques such as high-performance liquid chromatography (HPLC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. researchgate.net This allows for the identification and quantification of different glycan structures, including those containing M6P. researchgate.net

Recent advancements also include the development of glycan microarrays . nih.gov These platforms allow for the high-throughput analysis of protein-glycan interactions by immobilizing a library of glycans onto a solid surface. nih.gov These arrays can be used to study the binding specificities of M6P receptors and other P-type lectins. nih.gov

Table 1: Key Glycoproteomic and Glycan Profiling Techniques for M6P Analysis

Technique Principle Application in M6P Research Key Findings/Advantages
Affinity Purification Utilizes immobilized M6P receptors to selectively bind and enrich M6P-containing glycoproteins. nih.govnih.gov Isolation of M6P-glycoproteins from complex biological samples like tissues, urine, and plasma. nih.govnih.govacs.org Enables significant purification factors (>10⁶-fold), facilitating downstream analysis. nih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to identify and characterize proteins and their modifications. nih.govnih.gov Identification of known and novel M6P-glycoproteins and mapping of M6P sites. nih.govnih.govmdpi.com High sensitivity and accuracy; allows for the discovery of new lysosomal proteins. nih.gov
Lectin Affinity Chromatography Employs lectins with specific carbohydrate-binding properties to separate glycoproteins. diva-portal.orgcreative-proteomics.com General glycoprotein isolation, can be used as a preliminary step for M6P analysis. creative-proteomics.comsemanticscholar.org Useful for profiling overall glycosylation patterns. creative-proteomics.com
Glycan Microarrays Immobilized glycans on a solid surface to study protein-glycan interactions in a high-throughput manner. nih.gov Analysis of the binding specificities of M6P receptors and other P-type lectins. nih.gov Enables rapid screening of glycan-binding proteins. nih.gov
HPLC and MALDI-TOF MS of Released Glycans Chromatographic separation and mass analysis of fluorescently labeled glycans released from proteins. researchgate.net Detailed structural characterization and quantification of M6P-containing N-glycans. researchgate.netacs.org Provides information on the specific glycan structures carrying the M6P modification. acs.org

Immunochemical Detection of Mannose-6-Phosphate Glycoproteins

Immunochemical methods provide highly specific and sensitive means for the detection and quantification of M6P-glycoproteins. portlandpress.com These techniques rely on the use of antibodies or other binding proteins that specifically recognize either the M6P moiety itself or the protein portion of the glycoprotein.

Solid-Phase Assays

Solid-phase assays are versatile methods for both the qualitative and quantitative analysis of M6P-glycoproteins. nih.gov A common format is the Enzyme-Linked Immunosorbent Assay (ELISA) . In one approach, an antibody specific to the M6P receptor can be used to quantify the receptor levels in various tissues. researchgate.net Alternatively, ELISAs can be designed to detect the M6P-containing glycoproteins directly. For instance, a sandwich ELISA can be developed where a capture antibody binds the glycoprotein, and a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), recognizes the M6P tag. mybiosource.com There are also commercially available ELISA kits for measuring Mannose Phosphate Isomerase, an enzyme involved in the glycosylation pathway. assaygenie.comnovusbio.com

Another important solid-phase technique is the dot blot assay . nih.gov In this method, samples are immobilized on a membrane, and M6P-containing proteins are detected using a labeled probe, such as an iodinated soluble form of the cation-independent M6P receptor. nih.gov This assay is highly specific, sensitive, and can be used to analyze a large number of samples for the total levels of M6P glycoproteins. nih.gov

Glycan microarrays , as mentioned previously, can also be considered a type of solid-phase assay. nih.gov By printing phosphorylated glycans onto a slide, they can be interrogated with fluorescently labeled M6P-binding proteins to analyze binding specificities. nih.gov

Table 2: Comparison of Solid-Phase Assays for M6P-Glycoprotein Analysis

Assay Type Principle Target Analyte Key Features
ELISA Enzyme-linked immunosorbent assay using specific antibodies for detection. researchgate.netmybiosource.com M6P receptors or M6P-containing glycoproteins. researchgate.netmybiosource.com Quantitative, high sensitivity and specificity. mybiosource.comassaygenie.com
Dot Blot Samples are spotted onto a membrane and probed with a labeled M6P-binding molecule (e.g., soluble M6P receptor). nih.gov Total M6P-glycoproteins in a sample. nih.gov High-throughput for screening large numbers of samples; semi-quantitative. nih.gov
Glycan Microarray Immobilized glycans are probed with fluorescently labeled M6P-binding proteins. nih.gov Interactions between M6P glycans and binding proteins (e.g., M6P receptors). nih.gov High-throughput analysis of binding specificity. nih.gov

Western Blot Analysis

Western blot analysis is a widely used technique to identify specific M6P-glycoproteins that have been separated by size using polyacrylamide gel electrophoresis (SDS-PAGE). portlandpress.comnih.gov After transferring the separated proteins to a membrane (e.g., polyvinylidene fluoride), the membrane is incubated with a primary antibody that specifically recognizes the protein of interest or the M6P tag. portlandpress.comnih.gov A secondary antibody, conjugated to an enzyme or a fluorescent molecule, is then used for detection.

This method is invaluable for determining the molecular weight of M6P-glycoproteins and can be used to monitor changes in glycosylation. portlandpress.comescholarship.org For example, treatment of a glycoprotein with enzymes like PNGase F, which removes N-linked glycans, will result in a shift in the protein's mobility on the gel, confirming that it is a glycoprotein. portlandpress.com

Specific antibodies have been developed for Western blotting that target the M6P receptors (both cation-independent and cation-dependent) and other proteins associated with the M6P pathway. sigmaaldrich.commerckmillipore.commybiosource.com It is important to note that some antibodies may have specific requirements, such as not being suitable for use under reducing conditions. sigmaaldrich.commerckmillipore.com

Table 3: Applications of Western Blot in M6P-Glycoprotein Research

Application Description Example
Identification of M6P-Glycoproteins Following SDS-PAGE, proteins are transferred to a membrane and probed with an antibody specific to the protein of interest or with a labeled M6P receptor. nih.gov Identifying a specific lysosomal enzyme in a cell lysate and confirming it carries the M6P modification. portlandpress.com
Analysis of Glycosylation Comparing the electrophoretic mobility of a protein before and after treatment with deglycosylating enzymes like PNGase F. portlandpress.comescholarship.org A downward shift in the band size after PNGase F treatment confirms N-glycosylation. portlandpress.com
Characterization of Protein Processing Using antibodies that recognize different parts of a protein (e.g., precursor vs. processed forms) to study its maturation. portlandpress.com Detecting both the precursor and cleaved fragments of a protein to understand its processing pathway. portlandpress.com

Mechanistic Insights from Experimental Models Non Clinical

In Vitro Cellular Models for Studying Mannose Phosphate (B84403) Metabolism

Cell Culture Systems for Enzyme Activity Modulation

Cell culture systems are fundamental tools for investigating the intricacies of mannose phosphate metabolism by allowing for the controlled modulation of key enzyme activities. These in vitro models enable researchers to dissect the roles of enzymes such as phosphomannose isomerase (PMI) and phosphomannomutase (PMM) in cellular processes. ontosight.aiontosight.aiontosight.ai

One key enzyme, phosphomannose isomerase (PMI) , catalyzes the reversible conversion of mannose-6-phosphate (B13060355) (M6P) to fructose-6-phosphate (B1210287) (F6P). fiveable.megenecards.org Cell lines with varying levels of PMI activity are used to study the consequences of its modulation. For instance, melanoma cell lines with differing endogenous PMI activity, such as A375 and WM1366, have been used to demonstrate that sensitivity to mannose is inversely correlated with PMI enzymatic activity. acs.org In these models, cells with lower PMI activity accumulate M6P when exposed to mannose, leading to impaired cell growth. acs.org Furthermore, knocking down PMI in mannose-insensitive cell lines, like SKOV3, renders them susceptible to mannose-induced growth suppression. researchgate.net

The activity of PMI can be assayed in cell lysates by measuring the conversion of M6P to F6P. acs.org This often involves a colorimetric assay where the reaction product is measured spectrophotometrically. acs.org

Another crucial enzyme is phosphomannomutase (PMM) , which converts mannose-1-phosphate to mannose-6-phosphate. ontosight.aiproteopedia.org Cell culture models are instrumental in studying the impact of PMM deficiency, which is associated with Congenital Disorders of Glycosylation (CDG) type Ia. ontosight.ai

The modulation of these enzyme activities in cell culture can be achieved through various techniques, including:

Gene knockdown or knockout: Using technologies like CRISPR/Cas9 to create isogenic cell lines with depleted PMI levels has been shown to increase sensitivity to mannose and induce significant tumor growth delay in vivo. researchgate.net

Chemical inhibition: The use of specific inhibitors allows for the acute and reversible modulation of enzyme activity.

Substrate manipulation: Altering the concentration of mannose in the culture medium directly impacts the metabolic flux through the mannose phosphate pathway. acs.orgresearchgate.net For example, melanoma cells cultured in a mannose-containing medium exhibit downregulation of proteins related to central metabolic processes. acs.org

These cell culture systems provide a controlled environment to study how the modulation of enzymes in the mannose phosphate pathway affects cellular viability, proliferation, and response to therapeutic agents.

Analysis of Metabolic Reprogramming in Cellular Systems

Cellular systems in vitro are invaluable for analyzing the metabolic reprogramming that occurs in response to perturbations in the mannose phosphate pathway. The central molecule, mannose-6-phosphate (M6P), sits (B43327) at a critical metabolic crossroads, and its fate is largely determined by the relative activities of phosphomannose isomerase (PMI) and phosphomannomutase (PMM2). nih.gov

In many cancer cells, there is a high demand for glucose, a phenomenon known as the Warburg effect. acs.org Introducing mannose, an epimer of glucose, can disrupt this metabolic program, especially in cells with low PMI expression. acs.org When PMI activity is low, mannose is phosphorylated to M6P by hexokinase, but its subsequent conversion to fructose-6-phosphate (F6P) is inefficient. acs.orgresearchgate.net This leads to the accumulation of M6P, which can have several metabolic consequences:

Depletion of ATP: The trapping of phosphate in the form of M6P can lead to a depletion of the cellular ATP pool. researchgate.netnih.gov

Impairment of the Pentose (B10789219) Phosphate Pathway (PPP): Mannose treatment has been shown to downregulate the PPP in colorectal cancer cells. mdpi.com The PPP is crucial for generating NADPH and precursors for nucleotide biosynthesis.

Induction of Endoplasmic Reticulum (ER) Stress: The inhibition of MPI by fructose-1-phosphate (B91348) (derived from fructose) can reduce protein N-glycosylation, leading to maladaptive ER stress. sciety.org

Table 1: Metabolic Effects of Mannose Phosphate Pathway Perturbation in Cellular Models

Metabolic ConsequenceObserved EffectAffected Cell Type/ModelReference
Inhibition of GlycolysisAccumulation of mannose-6-phosphate, reduced glycolytic flux, slowed cell cycle.Cancer cell lines with low PMI activity. researchgate.netnih.govelifesciences.org
ATP DepletionReduced cellular ATP levels due to phosphate trapping.PMI-depleted models. researchgate.netnih.gov
Pentose Phosphate Pathway (PPP) ImpairmentDownregulation of key PPP enzymes.Colorectal cancer cells. mdpi.com
ER StressReduced protein N-glycosylation leading to ER stress.Hepatocellular carcinoma mouse models. sciety.org

Metabolomic analyses, including techniques like NMR tracer-based studies and mass spectrometry, are employed to trace the metabolic fate of labeled mannose and quantify the changes in various intracellular metabolites. nih.govresearchgate.net For example, in acute myeloid leukemia (AML) cells with suppressed PMI expression, mannose treatment leads to the accumulation of M6P and a marked decrease in glycolytic intermediates. nih.gov Conversely, in AML cells with high PMI expression, mannose can serve as an energy source, fueling glycolysis, the TCA cycle, and the PPP. nih.govresearchgate.net

These studies demonstrate that the metabolic reprogramming induced by modulating the mannose phosphate pathway is highly context-dependent, relying on the specific enzymatic makeup of the cell type . This provides a basis for exploiting these metabolic vulnerabilities for therapeutic purposes.

Animal Models for Investigating Mannose Phosphate Pathway Perturbations

Zebrafish Models of Liver Fibrosis

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying liver diseases, including fibrosis, due to the conservation of key metabolic and fibrogenic pathways with mammals. nih.govmdpi.com The zebrafish liver contains the same primary cell types as the mammalian liver, with the exception of Kupffer cells, and performs similar functions. mdpi.com

Studies have shown a direct link between the mannose phosphate pathway and liver fibrosis. Mutations in the mannose phosphate isomerase (MPI) gene are associated with liver fibrosis in humans, a finding that has been recapitulated in zebrafish models. nih.govnih.gov Depletion of MPI in zebrafish leads to the activation of hepatic stellate cells (HSCs), the primary drivers of liver fibrosis. nih.govscilit.com This activation results in the upregulation of fibrogenic genes, such as col1a1a, col1a1b, and acta2, and the accumulation of collagen in the liver. mdpi.comencyclopedia.pub

Mild deletion of mpi in early-stage zebrafish embryos was found to enhance the fibrotic effects of ethanol (B145695) administration, further solidifying the role of this pathway in liver pathology. mdpi.comencyclopedia.pub Importantly, these studies also demonstrated that supplementation with mannose could mitigate the fibrotic response, suggesting a potential therapeutic avenue. nih.govnih.gov

Table 2: Key Findings from Zebrafish Models of Liver Fibrosis

Experimental ConditionKey ObservationImplicationReference
MPI depletion in zebrafishActivation of hepatic stellate cells and upregulation of fibrogenic genes.Loss of MPI promotes liver fibrosis. nih.govscilit.com
Mild mpi deletion with ethanol administrationReinforced fibrotic effects.MPI pathway interacts with other fibrotic stimuli. mdpi.comencyclopedia.pub
Mannose supplementation in MPI-depleted zebrafishAttenuation of fibrotic response.Modulation of mannose metabolism could be a therapeutic strategy. nih.govnih.gov

These zebrafish models provide a valuable platform for dissecting the molecular mechanisms underlying MPI-related liver fibrosis and for screening potential therapeutic compounds.

Murine Models for Metabolic Studies

Murine models are extensively used to investigate the systemic effects of modulating the mannose phosphate pathway and to validate findings from in vitro studies. sciety.orgnih.govfrontiersin.org Long-term studies on mice have provided crucial insights into the metabolism of mannose and the safety of its supplementation.

When mice are administered [2-3H]mannose intravenously, it is rapidly cleared from the circulation and catabolized. nih.gov Long-term mannose supplementation in the drinking water of mice did not lead to adverse effects such as weight changes, organ abnormalities, or reproductive issues. nih.gov Interestingly, while mannose supplementation had little effect on the activity of phosphomannomutase (PMM), it led to a gradual increase in the specific activity of phosphomannose isomerase (PMI) in several organs, including the brain, intestine, and muscle. nih.gov

Murine models have also been instrumental in studying the role of the mannose phosphate pathway in cancer. In xenograft models using colorectal cancer cells, mannose treatment, alone or in combination with chemotherapy, was well-tolerated and resulted in reduced tumor volumes. mdpi.com Similarly, in a hepatocellular carcinoma (HCC) mouse model with liver-specific knockout of aldolase (B8822740) B, dietary fructose (B13574) was found to suppress HCC development by inhibiting MPI. sciety.org

Furthermore, a mouse model of chronic variable stress (CVS), which mimics molecular and behavioral changes linked to depression, has been used to study the link between mannose metabolism and stress. frontiersin.org This model showed increased levels of GDP-mannose pyrophosphorylase B (GMPPB) and plasma mannose, changes that were also observed in postmortem brain tissue from depressed human patients. frontiersin.org

These murine studies underscore the systemic importance of the mannose phosphate pathway and provide a preclinical platform for evaluating therapeutic strategies that target this pathway.

Microorganism Models for Metabolic and Pathogenicity Studies

Microorganisms, including bacteria and fungi, serve as powerful model systems to investigate the fundamental roles of mannose metabolism in both normal cellular processes and pathogenicity.

In the context of bacterial infections, the host's mannose can be sensed by pathogens to regulate their virulence. For example, the fish pathogen Edwardsiella piscicida utilizes mannose-6-phosphate, derived from imported host mannose, to activate a key transcriptional regulator of virulence, EvrA. nih.gov This demonstrates a direct link between the pathogen's mannose metabolism and its ability to cause disease.

In the Gram-positive bacterium Staphylococcus aureus, the metabolism of glucose-6-phosphate (G6P), fructose, and mannose was found to induce a greater expression of virulence factors compared to glucose metabolism. asm.org This suggests that the availability of different sugars in the host environment can significantly impact the bacterium's pathogenic potential. The pentose phosphate pathway (PPP), which is interconnected with mannose metabolism, is also frequently upregulated in Gram-positive pathogens in response to environmental stress and during infection. asm.org

Fungal pathogens also utilize mannose metabolism for survival and virulence. For instance, some fungi synthesize and accumulate mannitol (B672), which can be derived from mannose-6-phosphate, as a protectant against oxidative stress. frontiersin.org Mannitol-deficient mutants of the fungus Cryptococcus neoformans show reduced virulence, highlighting the importance of this metabolic pathway in pathogenicity. frontiersin.org

Table 3: Role of Mannose Metabolism in Microorganisms

MicroorganismMetabolic ProcessRole in PathogenicityReference
Edwardsiella piscicidaSensing of host mannose-6-phosphate.Activation of the virulence regulator EvrA. nih.gov
Staphylococcus aureusMetabolism of mannose and related sugars.Increased expression of virulence factors. asm.org
Cryptococcus neoformansSynthesis of mannitol from mannose-6-phosphate.Protection against oxidative stress and contribution to virulence. frontiersin.org

These studies in microorganism models provide fundamental insights into how mannose metabolism is integrated with cellular stress responses and virulence, offering potential targets for antimicrobial strategies.

Fungal Pathogen Systems (e.g., Aspergillus flavus)

In the fungal pathogen Aspergillus flavus, a causative agent of invasive aspergillosis and a producer of carcinogenic aflatoxins, the mannose phosphate metabolic pathway is integral to cell wall biosynthesis, development, and pathogenicity. nih.govmdpi.com Mannose is a critical component of the fungal cell wall, existing primarily in mannoproteins and mannan. nih.gov The synthesis of these structures relies on GDP-mannose (GDP-Man) as the mannose donor. nih.gov The biosynthesis of GDP-Man involves three sequential enzymatic reactions starting from fructose-6-phosphate, highlighting the importance of mannose phosphates as key intermediates. nih.gov

Table 1: Effects of Phosphomannose Isomerase (PMI) Deficiency in Aspergillus flavus

Phenotypic Trait Observation in PMI-Deficient Mutant Reference
Growth Reduced growth rate; requires exogenous mannose for survival. nih.gov
Development Impaired conidiation and early germination. nih.gov
Stress Response Disturbance in stress responses. nih.gov
Colonization Defective in colonization of crop seeds. nih.gov

| Pathogenicity | Attenuated virulence in C. elegans and G. mellonella models. | nih.gov |

Bacterial Systems (e.g., Streptomyces coelicolor, Enterococcus faecalis)

Streptomyces coelicolor

In the Gram-positive bacterium Streptomyces coelicolor, mannose phosphate derivatives are essential for the synthesis of polyprenol phosphate mannose (PPM), a lipid-linked sugar donor involved in extracytoplasmic glycosylation processes. nih.govwhiterose.ac.uk The synthesis of PPM is catalyzed by the enzyme polyprenol phosphate mannose synthase (Ppm1), which transfers a mannose residue from GDP-mannose to a polyprenol phosphate carrier on the cytoplasmic side of the plasma membrane. nih.govwhiterose.ac.uk This PPM molecule is then available for protein O-mannosylation, a key post-translational modification. nih.govnih.gov

Experimental models using S. coelicolor have revealed the critical role of this pathway in maintaining cell envelope integrity. nih.gov Strains with mutations in the ppm1 gene, rendering them unable to synthesize PPM, exhibit a hyper-susceptible phenotype to multiple antibiotics, particularly those that target cell wall biosynthesis, such as β-lactams and vancomycin. nih.govnih.gov Mutants in the protein O-mannosyl transferase (pmt) gene, which uses PPM as a substrate, also show increased antibiotic susceptibility, though to a lesser extent than ppm1 mutants. nih.govnih.gov The heightened susceptibility in ppm1 mutants suggests that the absence of PPM leads to significant detrimental changes in membrane or cell envelope functions, which in turn compromises both intrinsic and acquired antibiotic resistance mechanisms. nih.govnih.gov

Table 2: Antibiotic Susceptibility in S. coelicolor Mutants Lacking Glycosylation Enzymes

Mutant Strain Gene Function Phenotype Reference
ppm1⁻ Polyprenol phosphate mannose synthase Hyper-susceptible to cell wall-targeting antibiotics (e.g., vancomycin, β-lactams). nih.govnih.gov

| pmt⁻ | Protein O-mannosyl transferase | Mildly increased susceptibility to specific antibiotics (e.g., vancomycin, β-lactams). | nih.govnih.gov |

Enterococcus faecalis

In Enterococcus faecalis, the mannose phosphotransferase system (Man-PTS) is a crucial regulatory network involved in carbohydrate transport, stress resistance, and virulence. nih.govresearchgate.net This system utilizes phosphoenolpyruvate (B93156) (PEP) to transport and simultaneously phosphorylate sugars like mannose. mdpi.com The Man-PTS is particularly important for the bacterium's ability to adapt to adverse environmental conditions, such as alkaline stress. nih.gov

Research has focused on the role of the mptD gene, which encodes a component of the sugar-specific enzyme II (EII) complex of the Man-PTS. nih.gov Studies using E. faecalis strains with either deleted or overexpressed mptD have shown its significant role in managing alkaline stress. Overexpression of mptD was found to enhance the survival and growth of E. faecalis in an alkaline environment (pH 10). nih.gov This enhanced resistance is achieved through several physiological changes, including membrane hyperpolarization, reduced membrane permeability, lower intracellular K+ levels, and increased ATP production. nih.gov Conversely, the deletion of mptD reversed these effects, making the bacteria more susceptible to alkaline conditions. nih.gov These findings indicate that the Man-PTS, through components like MptD, plays a vital role in maintaining pH homeostasis and cellular energy levels, thereby contributing to the survival and pathogenic potential of E. faecalis. nih.govasm.org

Table 3: Role of mptD (Man-PTS Component) in Enterococcus faecalis under Alkaline Stress

Physiological Parameter Effect of mptD Overexpression Effect of mptD Deletion Reference
Alkaline Resistance (pH 10) Enhanced Reduced nih.gov
Membrane Potential Hyperpolarization Depolarization nih.gov
Membrane Permeability Reduced Increased nih.gov
Intracellular K⁺ Level Decreased Increased nih.gov
Cytoplasmic pH Lowered Elevated nih.gov

| ATP Production | Elevated | Reduced | nih.gov |

Interactions with Broader Biological Systems and Regulatory Networks

Cross-talk with Cellular Signaling Pathways

Mannose-6-phosphate (B13060355) and its associated receptors are deeply integrated into cellular signaling, acting as modulators of diverse biological pathways. The cation-independent mannose 6-phosphate receptor (CI-M6PR), also known as the insulin-like growth factor II receptor (IGF2R), is a key player in this cross-talk. nih.govresearchgate.net This receptor is not merely a cargo transporter for lysosomal enzymes but also a signaling entity capable of modulating pathways that control cell migration, growth inhibition, angiogenesis, and apoptosis. nih.gov

A primary example of this signaling cross-talk is the regulation of the Transforming Growth Factor-β (TGF-β) pathway. TGF-β1 is a potent cytokine that exists in an inactive, latent form. plos.org The CI-M6PR plays a crucial role in its activation by binding to the latent TGF-β1 complex, leading to the release of the active cytokine. plos.orgportlandpress.com Active TGF-β1 then initiates downstream signaling, primarily through the Smad cascade, influencing processes like fibrosis and inflammation. plos.org Consequently, mannose-6-phosphate itself can act as a competitive inhibitor of this process, reducing TGF-β1 activation by binding to the receptor. plos.org This interaction has been shown to inhibit the Smad2 signaling pathway, highlighting a direct link between M6P availability and a major cellular signaling cascade. plos.org

Furthermore, mannose phosphate (B84403) metabolism intersects with stress and metabolic signaling. The transcription factor HIF1α, a key regulator of cellular responses to low oxygen, has been shown to regulate the production of mannose-6-phosphate. pnas.org In turn, M6P can inhibit the cytokine TGF-β, suggesting a feedback loop where a metabolic intermediate influences a stress-response pathway. pnas.org The accumulation of M6P can also inhibit the glycolytic pathway, demonstrating its ability to directly influence central carbon metabolism. techscience.com The mannose receptor (MR), a C-type lectin receptor found on phagocytes, provides another signaling interface by binding mannose residues to regulate inflammatory responses. techscience.com

Table 1: Mannose-6-Phosphate (M6P) Interactions with Cellular Signaling Pathways

Interacting Receptor/Pathway Mechanism of Interaction Biological Outcome Citations
CI-M6PR / TGF-β Pathway CI-M6PR binds to latent TGF-β, facilitating its activation. M6P competitively inhibits this binding. Modulation of fibrosis, inflammation, cell growth. Inhibition of Smad2 signaling. plos.orgportlandpress.com
HIF1α Signaling HIF1α regulates the production of M6P in response to exercise and circadian rhythms. M6P production is linked to the cellular stress response and can inhibit TGF-β. pnas.org
Glycolysis Accumulation of M6P can inhibit key enzymes in the glycolytic pathway. Regulation of cellular energy metabolism; shift in carbon flux. techscience.com
Mannose Receptor (MR) MR on immune cells (e.g., macrophages) binds mannose residues. Regulation of inflammatory responses. techscience.com
CI-M6PR / General Signaling The receptor modulates various pathways via ligand binding and internalization. Control of angiogenesis, apoptosis, cell migration, and wound healing. nih.gov

Influence on Extracellular Matrix Remodeling (Mechanistic studies)

The integrity and composition of the extracellular matrix (ECM) are critical for tissue structure and function, and its remodeling is a key process in development, wound healing, and disease. Mannose phosphate and its receptors exert significant influence over ECM dynamics through multiple mechanistic routes.

The CI-M6PR/IGF2R is central to this regulation. Activation of this receptor can trigger a cascade that leads to ECM degradation. For instance, studies have shown that receptor activation induces the activity of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades ECM components like collagen. bioscientifica.com It also increases the expression of plasminogen activators, such as tissue-type (tPA) and urokinase-type (uPA). bioscientifica.comresearchgate.net This disrupts the critical balance between MMPs and their natural inhibitors (TIMPs), tipping the scales towards matrix breakdown. bioscientifica.com

Conversely, the M6P system can also promote ECM stability. A mannose-6-phosphate complex has been shown to protect the ECM by upregulating the synthesis of key structural proteins like collagen I and decorin, while simultaneously downregulating the expression of matrix metalloproteinases. researchgate.net This dual capability allows the M6P system to help reorganize and reinforce the collagen network. researchgate.net

The M6P receptor also participates in the activation of other ECM-modifying enzymes. Pro-heparanase (pro-HPSE), the inactive precursor of an enzyme that cleaves heparan sulfate (B86663) chains in the ECM, interacts with the M6P receptor for its endocytosis and subsequent activation within the lysosome. mdpi.com This process is vital for the remodeling of basement membranes and the release of various growth factors and cytokines bound to heparan sulfate proteoglycans. mdpi.com Furthermore, in fibrotic conditions, such as in the liver, activated hepatic stellate cells responsible for excessive ECM production exhibit a strong upregulation of the IGF-II/M6P receptor, implicating the receptor in the progression of fibrosis. researchgate.net

Table 2: Mechanistic Influence of Mannose Phosphate on ECM Remodeling

Regulatory Mechanism Key Molecular Players Effect on ECM Citations
Enzyme Activation CI-M6PR/IGF2R, MMP-9, uPA, tPA Increased MMP-9 activity and plasminogen activator expression leads to ECM degradation. bioscientifica.comresearchgate.net
Enzyme Internalization CI-M6PR, Pro-heparanase (pro-HPSE) Endocytosis and subsequent activation of heparanase, which remodels the ECM and basement membranes. mdpi.com
Gene Expression Regulation Mannose-6-phosphate complex Upregulation of Collagen I and Decorin synthesis; downregulation of MMPs, leading to ECM protection and reorganization. researchgate.net
Fibrotic Response CI-M6PR/IGF2R, TGF-β1 Upregulation of the receptor on activated hepatic stellate cells is linked to fibrogenesis. Inhibition of TGF-β1 activation can reduce ECM protein production. plos.orgresearchgate.net

Mannose Phosphate in Host-Pathogen Interactions (Mechanistic)

Mannose phosphate metabolism is a critical battleground during infections, where both host and pathogen leverage this pathway for their own purposes.

Viruses, as obligate intracellular parasites, are masters of manipulating host cell machinery. nih.govnih.gov The mannose-6-phosphate (M6P) pathway, essential for trafficking newly synthesized acid hydrolases to the lysosome, is frequently exploited by viruses to facilitate their replication. nih.govresearchgate.netdntb.gov.uanih.gov This exploitation occurs through at least two distinct mechanisms.

First, some viruses depend on the enzymatic activity of lysosomal hydrolases that are transported via the M6P pathway. Viruses such as reovirus, Ebola virus (EBOV), and coronaviruses require cathepsins—a family of proteases—to cleave and modify their surface glycoproteins. nih.govresearchgate.netresearchgate.net This modification is a prerequisite for viral entry or replication. The proper trafficking and activation of cathepsins are entirely dependent on the M6P pathway. Therefore, if key components of the pathway, such as the enzyme GNPT or the trafficking factor LYSET, are deficient, cathepsins are not delivered to the lysosome and remain inactive, which in turn inhibits the replication of these viruses. nih.govresearchgate.netresearchgate.net

Second, other viruses use the M6P receptor (M6PR) as a direct portal for cell entry. Viruses including Varicella-zoster virus (VZV), Herpes simplex virus (HSV-1/2), and Human immunodeficiency virus (HIV-1) have evolved to display mannose or M6P residues on their own envelope glycoproteins. nih.govresearchgate.netresearchgate.net These viral glycoproteins can then bind to M6PRs on the host cell surface, hijacking the receptor's natural endocytic function to gain entry into the cell. nih.govresearchgate.netresearchgate.net Consequently, inhibiting the activity of M6PRs can block infection by this class of viruses. researchgate.net

Table 3: Viral Exploitation of the Mannose-6-Phosphate Pathway

Exploitation Mechanism Viral Examples Role of M6P Pathway Citations
Dependence on M6P-trafficked enzymes Reovirus, Ebola virus (EBOV), Coronaviruses Pathway delivers and activates host cathepsins, which are required to modify viral surface proteins for replication. nih.govresearchgate.netresearchgate.net
Hijacking of M6P Receptor for entry Varicella-zoster virus (VZV), HSV-1/2, HIV-1 Viral envelope glycoproteins with M6P-like residues bind to the host M6PR, triggering viral endocytosis. nih.govresearchgate.netresearchgate.net

In bacteria, the mannose phosphotransferase system (Man-PTS) is a key player in sensing and adapting to environmental stress. nih.govresearchgate.net This system not only transports and phosphorylates mannose but also acts as a regulatory hub that influences virulence and stress tolerance. nih.govresearchgate.net In Enterococcus faecalis, the Man-PTS is crucial for resistance to alkaline stress by helping to maintain pH homeostasis. nih.gov It also regulates the expression of virulence genes and the formation of biofilms, which are critical for bacterial survival in hostile environments. nih.govresearchgate.net

In Lactobacillus plantarum, the Man-PTS is directly involved in tolerance to oxidative stress. asm.org Deletion of the transporter leads to increased sensitivity to peroxide, likely because a functional Man-PTS is required for the energy generation needed to mount an effective stress response. asm.org

Some bacterial pathogens have evolved to use host-derived mannose phosphate as a signal to activate their virulence programs. The fish pathogen Edwardsiella piscicida senses mannose-6-phosphate from the host tissue. nih.gov This M6P molecule then binds directly to a bacterial transcription factor, EvrA, activating it to induce the expression of key virulence regulators and facilitate infection. nih.gov In other cases, the accumulation of intracellular M6P can be a source of stress. In Bacillus subtilis, the deletion of the enzyme that processes M6P leads to its accumulation, which arrests cell growth and causes morphological changes. asm.orgresearchgate.net This phosphosugar stress derepresses an operon containing a phosphatase, though this appears to be a side effect rather than a dedicated stress response system. asm.orgresearchgate.net

Regulatory Feedback Loops in Mannose Phosphate Metabolism

The metabolism of mannose phosphate is governed by sophisticated regulatory feedback loops that ensure its levels are precisely controlled in response to cellular needs and environmental conditions. These loops operate at multiple levels, from allosteric enzyme regulation to transcriptional control.

A classic example of product inhibition is seen in the synthesis of GDP-mannose, a critical precursor for glycosylation. The synthesis is carried out by a complex of two proteins, GMPPA and GMPPB. The regulatory subunit, GMPPA, senses the concentration of the final product, GDP-alpha-D-mannose. When levels are high, GDP-mannose binds to GMPPA, which in turn allosterically inhibits the catalytic activity of the GMPPB subunit, thus shutting down further synthesis. uniprot.org

Metabolic intermediates also provide feedback. Mannose is converted to mannose-6-phosphate (M-6-P) and then to mannose-1-phosphate (M-1-P) on its way to GDP-mannose. techscience.com The accumulation of the intermediate M-6-P can act as a feedback signal to inhibit key enzymes in the upstream glycolytic pathway, thereby linking the regulation of mannose and glucose metabolism. techscience.com

A unique and complex regulatory loop is activated during endoplasmic reticulum (ER) stress. Under such stress, a signaling pathway is triggered that leads to the breakdown of glycogen, elevating intracellular M6P levels. molbiolcell.org Paradoxically, this high concentration of M6P then stimulates the destruction of its own downstream product, the lipid-linked oligosaccharide (LLO) used for protein N-glycosylation. molbiolcell.org This seemingly futile cycle serves as a defense mechanism; by depleting the LLOs required for glycosylation, it can hinder the production of properly folded viral glycoproteins during an infection, thereby acting as a novel antiviral stress response. molbiolcell.org

Table 4: Regulatory Feedback Loops in Mannose Phosphate Metabolism

Regulatory Loop Mechanism Key Molecules Cellular Context Citations
Allosteric Product Inhibition The final product of the pathway binds to a regulatory subunit, inhibiting the catalytic enzyme. GDP-alpha-D-mannose, GMPPA (regulatory), GMPPB (catalytic) Control of GDP-mannose synthesis for glycosylation. uniprot.org
Metabolic Intermediate Feedback Accumulation of an intermediate metabolite inhibits an upstream metabolic pathway. Mannose-6-Phosphate (M-6-P) Cross-regulation between mannose metabolism and glycolysis. techscience.com
Stress-Induced Substrate Depletion ER stress elevates M6P, which in turn triggers the degradation of its own downstream product, LLOs. Mannose-6-Phosphate (M-6-P), Lipid-Linked Oligosaccharides (LLO) ER stress response, antiviral defense. molbiolcell.org

Emerging Research Directions and Unanswered Questions in Mannose Phosphate Research

Elucidation of Novel Enzymatic Activities and Regulatory Mechanisms

The metabolic pathway of mannose is initiated by its phosphorylation to M6P by hexokinase. numberanalytics.com M6P then stands at a critical juncture, directed toward either catabolism via phosphomannose isomerase (MPI) or glycosylation pathways through the action of phosphomannomutase 2 (PMM2). nih.gov The balance between these enzymatic activities is crucial for cellular homeostasis.

Recent research has begun to unravel more complex regulatory mechanisms. For instance, M6P itself can act as a signaling molecule. In response to endoplasmic reticulum (ER) stress, elevated M6P levels can trigger the cleavage of lipid-linked oligosaccharides (LLOs), which are essential precursors for N-glycosylation. nih.gov This suggests a feedback mechanism where M6P, a building block for LLOs, can also regulate their destruction under certain stress conditions. nih.gov

Furthermore, novel enzymatic activities related to mannose phosphate (B84403) metabolism are being discovered. For example, a polyphosphate-dependent mannose kinase from Arthrobacter sp. has been identified, which can synthesize M6P using inorganic polyphosphate instead of ATP. mdpi.comresearchgate.net This discovery opens up new avenues for the cost-effective and environmentally friendly production of M6P for various applications. mdpi.comresearchgate.net

Unanswered questions in this area include:

What are the full range of cellular signals that modulate the activity of MPI and PMM2, thereby controlling the fate of M6P?

How do newly discovered enzymes, like the polyphosphate-dependent mannose kinase, fit into the broader regulatory landscape of mannose metabolism in different organisms?

Are there other, as-yet-undiscovered enzymes that utilize or are regulated by mannose phosphate, potentially linking its metabolism to other cellular pathways?

Deeper Understanding of Intracellular Mannose Phosphate Flux

The movement and concentration of M6P within the cell, known as intracellular flux, are critical determinants of its biological effects. Studies have shown that the majority of mannose that enters a cell is catabolized, with only a small fraction being utilized for glycosylation. nih.gov However, the dynamics of this flux can be significantly altered under different physiological and pathological conditions.

For example, in certain cancer cells with low levels of MPI, the conversion of M6P to fructose-6-phosphate (B1210287) is impaired. nih.govacs.orgusp.br This leads to an accumulation of M6P, which can have toxic effects and inhibit tumor growth. researchgate.netamourfund.org This highlights the importance of understanding and quantifying the flux through different branches of mannose metabolism. In yeast, deleting the gene for phosphomannose isomerase (PMI) leads to increased intracellular M6P concentrations when fed with mannose, which in turn inhibits glycolysis. aalto.fi

A key challenge is that mannose released from the processing of glycoproteins within the ER and Golgi seems to be handled differently than mannose taken up from outside the cell. nih.gov Much of this internally-derived mannose is expelled from the cell, suggesting distinct intracellular pools and transport mechanisms. nih.gov

Key research questions that remain are:

How are intracellular M6P pools compartmentalized and regulated within different organelles?

What are the specific transporters responsible for the efflux of mannose and M6P from cells, and what regulates their activity?

How does metabolic flux through the mannose phosphate pathway change in real-time in response to cellular stress, nutrient availability, and developmental cues?

Investigation of Mannose Phosphate Roles in Underexplored Biological Contexts

While the role of M6P in targeting lysosomal enzymes is well-established, its functions in other biological contexts are still being explored. nih.govontosight.ai For instance, M6P has been shown to act as a signaling molecule in response to viral infections, where it can deplete the host's LLOs that are necessary for the glycosylation of viral proteins. nih.gov

Recent studies have also implicated mannose metabolism in the regulation of the tumor microenvironment and immune responses. researchgate.net Mannose treatment has been shown to suppress tumor growth and enhance the efficacy of chemotherapy and immunotherapy in some cancer models. researchgate.netacs.org The accumulation of M6P appears to play a role in these anti-cancer effects by disrupting glucose metabolism and promoting apoptosis. researchgate.net

The cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) is also involved in the clearance of insulin-like growth factor II (IGF-II), a key hormone in metabolic regulation and fetal growth. nih.gov This highlights a role for the M6P system beyond just lysosomal enzyme trafficking.

Further research is needed to answer questions such as:

What are the specific mechanisms by which M6P accumulation exerts its anti-tumor effects?

Does mannose phosphate play a direct role in modulating the activity of immune cells?

Are there other receptors or binding partners for M6P that mediate novel biological functions?

How does the M6P pathway intersect with other signaling pathways to regulate complex biological processes like development and aging?

Development of Advanced Analytical Tools for Complex Glycoconjugates

The study of mannose phosphate and its role in glycosylation is often hampered by the analytical challenges of detecting and quantifying M6P-containing glycans. acs.org These complex structures require sophisticated analytical techniques for their characterization.

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a well-established and sensitive method for the direct determination of M6P in glycoproteins without the need for derivatization. chromatographyonline.comresearchgate.net Researchers are continuously working on improving these methods, for example, by using newer column technologies and optimized electrochemical conditions. chromatographyonline.com

Other advanced techniques, such as capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) combined with exoglycosidase digestion, are being employed to characterize M6P-bearing oligosaccharides on therapeutic enzymes. acs.org Solid-phase assays using the cation-independent M6P receptor have also been developed to quantify and identify glycoproteins containing M6P. nih.gov A genetically-encoded fluorescence-based reporter has been recently developed to investigate the mannose-6-phosphate pathway in a spatiotemporal manner. molbiolcell.org

Despite these advancements, there is still a need for more robust and high-throughput analytical tools. Unanswered questions include:

How can we improve the sensitivity and resolution of analytical methods to detect low-abundance M6P-containing glycoconjugates?

Can we develop novel imaging techniques to visualize the subcellular localization and dynamics of M6P in living cells?

How can we integrate data from different analytical platforms to create a comprehensive picture of the M6P-glycoproteome?

Exploration of Mannose Phosphate in Metabolic Reprogramming Beyond Glycosylation

Metabolic reprogramming is a hallmark of many diseases, including cancer. nih.govacs.orgusp.br While the role of M6P in glycosylation is a key aspect of this, emerging evidence suggests that it may also have broader effects on cellular metabolism.

In melanoma cells, treatment with mannose leads to a significant rearrangement of the proteome and degradome, suggesting a widespread metabolic rewiring. nih.govacs.orgusp.bracs.org This includes the activation of catabolic pathways like protein turnover. nih.govacs.orgusp.br In some cancer models, mannose treatment and the subsequent accumulation of M6P can lead to the suppression of glycolysis and depletion of ATP. researchgate.net

The interplay between mannose phosphate metabolism and other central metabolic pathways, such as the pentose (B10789219) phosphate pathway and amino acid synthesis, is an active area of investigation. aalto.fiacs.org Understanding these connections could reveal new therapeutic targets for diseases characterized by altered metabolism.

Key questions that need to be addressed are:

What are the direct molecular targets of M6P that mediate its effects on central carbon metabolism?

How does the metabolic flux through the mannose phosphate pathway influence the availability of precursors for other biosynthetic pathways?

Can manipulating mannose phosphate levels be used to therapeutically reprogram the metabolism of diseased cells beyond simply affecting glycosylation?

The following table provides a summary of key research findings related to emerging areas in mannose phosphate research.

The following table lists the enzymes and related proteins central to the emerging research directions in mannose phosphate metabolism.

Q & A

Q. What is the role of sodium mannose phosphate in lysosomal enzyme trafficking?

this compound (M6P) serves as a critical targeting signal for acid hydrolases, directing them to lysosomes via the cation-independent M6P receptor (CI-MPR). The CI-MPR binds M6P-containing enzymes in the Golgi, facilitating their transport to endosomes and subsequent lysosomal delivery. This process involves multiple carbohydrate-binding domains within the CI-MPR, including domains 3, 5, 9, and 15, which exhibit distinct affinities for phosphomonoesters (M6P) and phosphodiesters (M6P-GlcNAc) .

Q. How can researchers quantify M6P-dependent ligand-receptor interactions experimentally?

Surface plasmon resonance (SPR) is a standard method to measure binding kinetics between M6P-containing ligands (e.g., acid hydrolases) and CI-MPR constructs. For example, SPR analysis of CI-MPR domains 14-15 revealed a dissociation constant (Kd) of ~13 μM for M6P and ~17 μM for M6P-GlcNAc . Mutagenesis studies (e.g., Tyr→Ala substitutions) further validate critical residues in ligand recognition .

Q. What model systems are suitable for studying M6P metabolism in hepatic fibrosis?

Zebrafish (Danio rerio) and immortalized human hepatic stellate cell lines (e.g., LX-2) are widely used. Zebrafish models with MPI knockdown replicate fibrotic phenotypes, while LX-2 cells treated with ethanol or serum can mimic HSC activation. These systems enable qRT-PCR, Western blotting, and proteomics to assess fibrosis markers (e.g., COL1A1, ACTA2) .

Advanced Research Questions

Q. How can phosphoproteomics resolve conflicting data on MPI’s role in hepatic stellate cell (HSC) activation?

Phosphoproteomic workflows using iTRAQ labeling and LC-MS/MS can identify MPI-dependent phosphorylation changes in HSCs. For example, MPI deficiency increases O-GlcNAcylation of p53, suppressing glycolysis (Warburg effect) and promoting fibrosis. Normalization of phosphosite data to gene-level expression and pathway enrichment (e.g., KEGG, GSEA) helps contextualize MPI’s regulatory role .

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